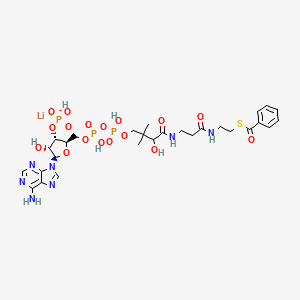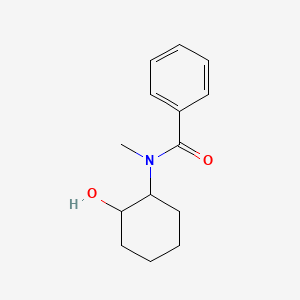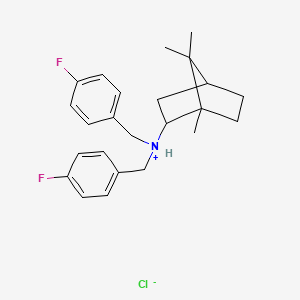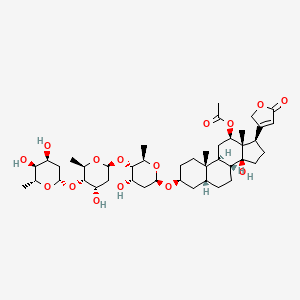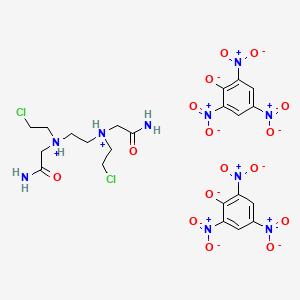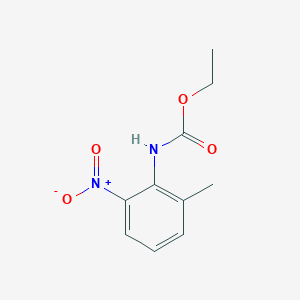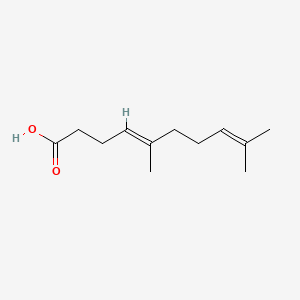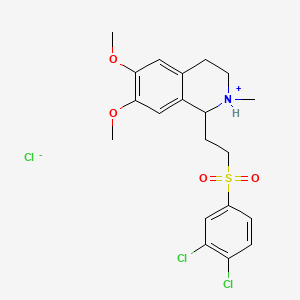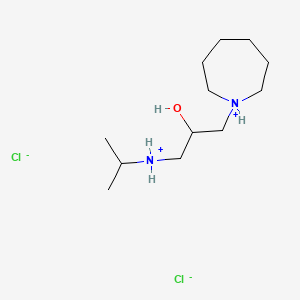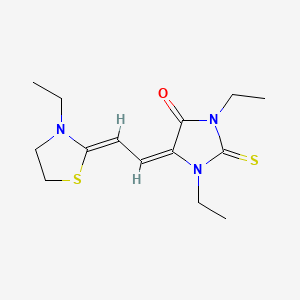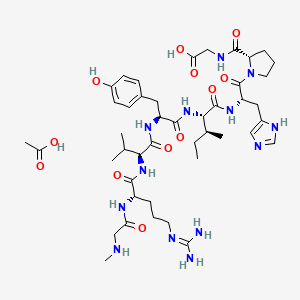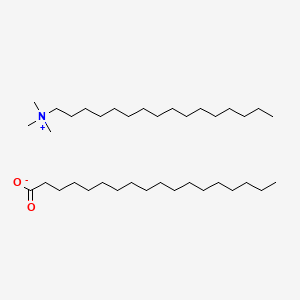
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride typically involves the chloromethylation of 3,4-dihydroisoquinoline. This can be achieved through the reaction of 3,4-dihydroisoquinoline with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
科学研究应用
1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression, ultimately influencing cellular behavior.
相似化合物的比较
1-Methyl-3,4-dihydroisoquinoline: Similar in structure but lacks the chloromethyl group, resulting in different reactivity and applications.
3,4-Dihydroisoquinoline: The parent compound without any substituents, used as a starting material for various derivatives.
1-(Bromomethyl)-3,4-dihydroisoquinoline: Similar to the chloromethyl derivative but with a bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 1-(Chloromethyl)-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
属性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H10ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4H,5-7H2;1H |
InChI 键 |
CRWLEVZLMGCEGC-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


